![molecular formula C22H21NO5 B5545317 1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5545317.png)
1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" is a complex organic molecule, indicative of a synthesized heterocyclic compound. Such compounds often exhibit a wide range of biological activities and are of interest in pharmaceutical research for their potential therapeutic properties.
Synthesis Analysis
Synthesis of complex organic compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, compounds with benzodioxol motifs and pyridinecarboxylate structures are synthesized through carefully designed synthetic pathways, which may involve Ugi reactions, followed by cyclization and refinement steps to achieve the desired structural specificity and functional group orientation (Singh & Baruah, 2009).
Molecular Structure Analysis
The molecular structure of such a compound is likely characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. This analysis can reveal the presence of stereochemistry, conformational preferences, and intermolecular interactions, critical for understanding the compound's chemical behavior and biological activity. For example, structural determination through single-crystal X-ray diffraction methods has been employed to understand the molecular configurations of related compounds (Attia et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of "1,3-benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" would be influenced by its functional groups and molecular structure. It may undergo reactions typical of carboxylates, such as esterification, amidation, and hydrolysis, and its benzodioxol moiety may participate in electrophilic aromatic substitution reactions. The compound's reactivity and interactions can be significantly affected by the presence of the heteroatomic rings and substituents, leading to a diverse range of chemical behaviors.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for the compound's application and handling. These properties are determined by the molecular structure and intermolecular forces present in the compound. For example, solvates of related compounds exhibit varied physical properties due to differences in crystal lattice arrangements and solvation effects (Morales-Salazar et al., 2022).
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonism
One significant area of application is in the development of endothelin receptor antagonists. For instance, compounds containing the benzodioxole group, such as 1,3-benzodioxol-5-yl, have been investigated for their potential in treating cardiovascular diseases due to their ability to selectively bind to endothelin receptor subtypes. Such compounds show promise in enhancing selectivity and potency against specific receptor subtypes, offering a pathway to new therapeutic agents (Tasker et al., 1997).
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-13-5-3-4-6-16(13)17-10-20(24)23-14(2)21(17)22(25)26-11-15-7-8-18-19(9-15)28-12-27-18/h3-9,17H,10-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWWFKUJGHKWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-ylmethyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.